

# Spectroscopic Profile of 2-Amino-3-chlorophenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-3-chlorophenol

Cat. No.: B1288307

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Disclaimer: As of the latest literature search, comprehensive experimental spectroscopic data for **2-Amino-3-chlorophenol** is not readily available in public databases. To fulfill the scope of this technical guide, we will present a detailed spectroscopic analysis of a closely related isomer, 2-Amino-4-chlorophenol, as a representative example. The principles and methodologies described herein are directly applicable to the analysis of **2-Amino-3-chlorophenol**.

## Introduction

This technical guide provides an in-depth overview of the spectroscopic data for aminophenol derivatives, with a specific focus on the analytical techniques used to characterize these compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-4-chlorophenol, along with the experimental protocols for these analyses. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Spectroscopic Data for 2-Amino-4-chlorophenol

The following tables summarize the key spectroscopic data obtained for 2-Amino-4-chlorophenol.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Data for 2-Amino-4-chlorophenol[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.2	singlet	-	OH
6.601	doublet	8.3	Ar-H
6.598	doublet of doublets	8.3, 2.5	Ar-H
6.386	doublet	2.5	Ar-H
4.8	singlet	-	NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>, Instrument Frequency: 90 MHz<sup>[1]</sup>

Table 2: <sup>13</sup>C NMR Data for 2-Amino-4-chlorophenol

Chemical Shift ( $\delta$ ) ppm	Assignment
143.42	C-OH
139.00	C-NH <sub>2</sub>
123.50	C-Cl
115.75	Ar-CH
115.66	Ar-CH
113.86	Ar-CH

Solvent: DMSO, Instrument Frequency: 500 MHz

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-Amino-4-chlorophenol<sup>[2]</sup>

m/z	Relative Intensity	Assignment
143	High	[M] <sup>+</sup>
145	Moderate	[M+2] <sup>+</sup> (Isotope peak for <sup>37</sup> Cl)
80	Moderate	Fragment ion

Ionization Method: Electron Ionization (EI)

## Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions for 2-Amino-4-chlorophenol

Wavenumber (cm <sup>-1</sup> )	Functional Group
3400-3300	O-H stretch (phenol)
3300-3200	N-H stretch (amine)
~1600, ~1500	C=C stretch (aromatic ring)
~1200	C-O stretch (phenol)
~1100	C-N stretch (aromatic amine)
~800	C-Cl stretch

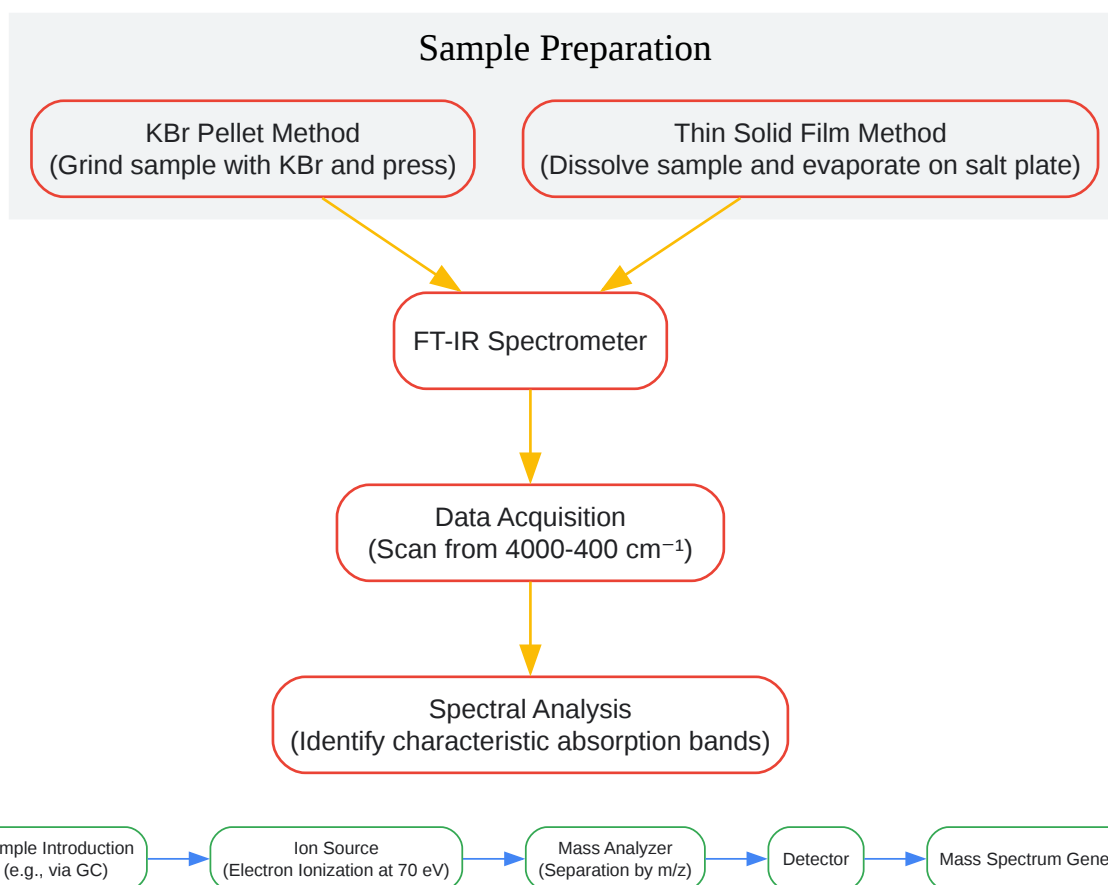
## Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard. For identifying exchangeable protons like those in -OH and -NH<sub>2</sub> groups, a "D<sub>2</sub>O shake" experiment can be performed where a few drops of deuterium oxide are added to the

NMR tube, and the spectrum is re-acquired; the signals from the exchangeable protons will disappear or significantly diminish.[3]



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## References

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Address: 3281 E Guasti Rd

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